1-[4-(Trifluoromethyl)phenyl]-cyclohexanamine
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Overview
Description
1-[4-(Trifluoromethyl)phenyl]-cyclohexanamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclohexanamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Friedel-Crafts acylation followed by reduction and amination .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. For instance, the use of recombinant whole-cell-mediated reduction has been reported to achieve high enantioselectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Trifluoromethyl)phenyl]-cyclohexanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(Trifluoromethyl)phenyl]-cyclohexanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]-cyclohexanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)benzylamine
- 4-(Trifluoromethyl)phenyl isocyanate
- 4-(Trifluoromethyl)phenol
Comparison: 1-[4-(Trifluoromethyl)phenyl]-cyclohexanamine is unique due to the presence of the cyclohexanamine moiety, which imparts distinct chemical and biological properties compared to other trifluoromethyl-substituted compounds. This uniqueness makes it a valuable compound for specific applications in pharmaceuticals and materials science .
Properties
Molecular Formula |
C13H16F3N |
---|---|
Molecular Weight |
243.27 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]cyclohexan-1-amine |
InChI |
InChI=1S/C13H16F3N/c14-13(15,16)11-6-4-10(5-7-11)12(17)8-2-1-3-9-12/h4-7H,1-3,8-9,17H2 |
InChI Key |
SGUZVFABANWUNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)C(F)(F)F)N |
Origin of Product |
United States |
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